Oxazole-4-carboximidamide Oxazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20377725
InChI: InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6)
SMILES:
Molecular Formula: C4H5N3O
Molecular Weight: 111.10 g/mol

Oxazole-4-carboximidamide

CAS No.:

Cat. No.: VC20377725

Molecular Formula: C4H5N3O

Molecular Weight: 111.10 g/mol

* For research use only. Not for human or veterinary use.

Oxazole-4-carboximidamide -

Specification

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
IUPAC Name 1,3-oxazole-4-carboximidamide
Standard InChI InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6)
Standard InChI Key RYJYRCLEAAGNMP-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CO1)C(=N)N

Introduction

Structural Characterization and Molecular Properties

Core Structure and Derivatives

Oxazole-4-carboximidamide (IUPAC name: 1,3-oxazole-4-carboximidamide) features a bicyclic system where the oxazole ring (C₃H₃NO) is fused with a carboximidamide group (-C(=NH)NH₂) at the 4-position . Key structural variants include:

  • Hydrochloride salt: C₄H₆ClN₃O (molecular weight: 147.56 g/mol).

  • Chloro-substituted derivative: 2-Chloro-1,3-oxazole-4-carboximidamide (C₄H₄ClN₃O, MW: 145.55 g/mol) .

Table 1: Molecular Data for Oxazole-4-Carboximidamide and Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Identifiers (CAS, InChIKey)
Oxazole-4-carboximidamideC₄H₅N₃O111.11CAS: N/A; InChIKey: IKBGOLLUYTUTRC
Hydrochloride saltC₄H₆ClN₃O147.56CAS: 1375183-28-0
2-Chloro derivativeC₄H₄ClN₃O145.55CAS: N/A; InChIKey: GDUZEIYATIIDCE

The amidine group confers basicity, while the oxazole ring contributes to aromaticity and metabolic stability .

Synthetic Routes and Optimization

From Oxazole Precursors

The hydrochloride salt is synthesized via:

  • Reaction of 1,3-oxazole with cyanamide under acidic conditions to form the carboximidamide group.

  • Salt formation by treating with hydrochloric acid.

From β-Enamino Ketoesters

A parallel route involves cyclization of β-enamino ketoesters with hydroxylamine hydrochloride, yielding regioisomeric oxazole derivatives . For example:

β-enamino ketoester+NH2OH\cdotpHClOxazole-4-carboximidamide derivative+H2O\text{β-enamino ketoester} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Oxazole-4-carboximidamide derivative} + \text{H}_2\text{O}

This method achieves yields up to 65% under optimized conditions .

Industrial-Scale Production

Industrial synthesis employs automated reactors for:

  • Purification: Crystallization and chromatography.

  • Quality control: HPLC and NMR spectroscopy to ensure >95% purity .

Physicochemical and Spectroscopic Profiles

Spectral Data

  • IR: Strong absorption bands at 1670 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch).

  • ¹H NMR: Singlet at δ 8.2 ppm (oxazole H-2), multiplet at δ 7.5–7.8 ppm (aromatic protons in derivatives) .

  • ¹³C NMR: Signal at 162 ppm (C=NH), 150 ppm (oxazole C-2) .

Solubility and Stability

  • Aqueous solubility: Poor for the free base; improves with hydrochloride salt formation (e.g., 12 mg/mL in water).

  • Stability: Degrades in basic media (t₁/₂ = 10 min at pH 9) but stable under acidic conditions .

Biological Activities and Applications

Anticancer Activity

  • In vitro studies: Analogues inhibit proliferation in PC-3 (prostate) and OVCAR-03 (ovarian) cell lines (IC₅₀: 1.07–1.50 µM) .

  • Target engagement: Inhibition of acid ceramidase (AC), a key enzyme in sphingolipid metabolism .

Table 2: Select Biological Data for Oxazole Derivatives

ActivityTarget/ModelIC₅₀/MICReference
AC inhibitionSH-SY5Y neuroblastoma33–166 nM
AntibacterialE. coli ATCC 2595531.25 µg/mL
AntifungalC. albicans62.5 µg/mL

Comparative Analysis with Analogues

vs. Oxazole-4-Carboxamide

  • Reactivity: Carboximidamide’s amidine group enables stronger hydrogen bonding vs. carboxamide’s amide.

  • Bioavailability: Carboximidamide derivatives show enhanced membrane permeability due to basicity .

vs. 1,2-Oxazole Derivatives

  • Synthetic accessibility: 1,3-Oxazole derivatives are more stable under physiological conditions .

  • Target selectivity: 1,3-Oxazole-4-carboximidamide exhibits higher affinity for AC vs. 1,2-oxazole analogues .

Future Directions and Challenges

Drug Development

  • Optimization: Improve metabolic stability via fluorination (e.g., 5-fluoro derivatives) .

  • In vivo studies: Evaluate pharmacokinetics in murine models for oral bioavailability .

Industrial Applications

  • Scale-up: Implement continuous-flow synthesis to enhance yield (>80%) .

  • Green chemistry: Explore solvent-free cyclization using microwave irradiation .

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